3-Fluoro-4-(4-hydroxymethylphenyl)phenol
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Overview
Description
3-Fluoro-4-(4-hydroxymethylphenyl)phenol: is an organic compound with the molecular formula C13H11FO2 It is characterized by the presence of a fluorine atom at the third position and a hydroxymethyl group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-hydroxybenzaldehyde.
Reaction: The key step involves a nucleophilic aromatic substitution reaction where the hydroxymethyl group is introduced to the phenyl ring. This can be achieved using a base such as sodium hydroxide in a suitable solvent like ethanol.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(4-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Fluoro-4-(4-carboxyphenyl)phenol.
Reduction: this compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(4-hydroxymethylphenyl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of fluorinated compounds, which are valuable in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its fluorine atom can enhance binding affinity and selectivity.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated phenols are known to exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The hydroxymethyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.
4-Fluoro-3-hydroxybenzyl alcohol: Similar structure but with different positioning of the fluorine and hydroxymethyl groups.
3-Fluoro-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 3-Fluoro-4-(4-hydroxymethylphenyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties. The presence of both functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-[4-(hydroxymethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLQEKBEVTGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684147 |
Source
|
Record name | 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-10-0 |
Source
|
Record name | 2-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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